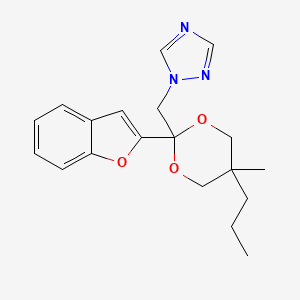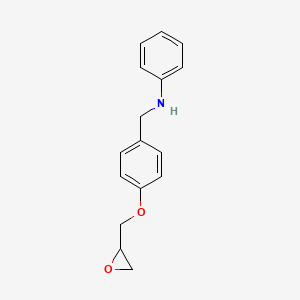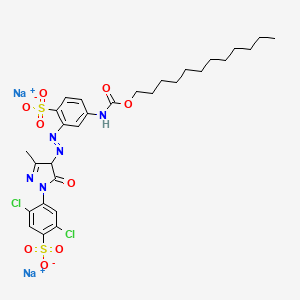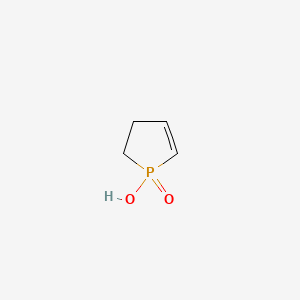
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C4H7O2P It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide typically involves the reaction of phosphine oxides with vinyllithium. This intramolecular addition reaction is efficient and can be controlled to yield the desired product . The reaction conditions often include the use of tert-butyllithium (t-BuLi) as a reagent, which facilitates the addition and subsequent aryl migration process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it back to phosphole derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphole oxides, while reduction reactions produce phosphole derivatives with different functional groups.
Scientific Research Applications
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphole ring can engage in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: This compound has a similar phosphole ring structure but with different substituents.
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: Another related compound with a phenyl group attached to the phosphole ring.
Uniqueness
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
694-24-6 |
|---|---|
Molecular Formula |
C4H7O2P |
Molecular Weight |
118.07 g/mol |
IUPAC Name |
1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6) |
InChI Key |
CDDGCGLADRPTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



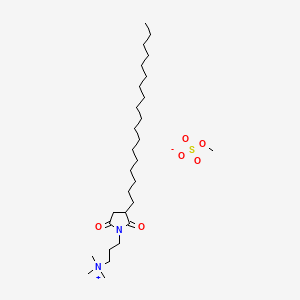
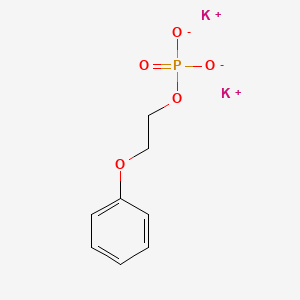

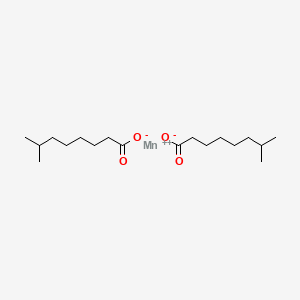
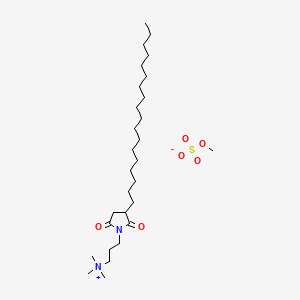

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)


